molecular formula C19H14Cl2N4 B2690934 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 691868-54-9

2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2690934
CAS No.: 691868-54-9
M. Wt: 369.25
InChI Key: WREXONAOLZPMME-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, one study reported the synthesis of a related compound with a yield of 71% as a yellow solid . The reaction conditions involved heating under reflux with specific reagents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring fused with a pyrazole ring . This structure is part of the larger class of pyridopyrimidines .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

The compound and its derivatives have been synthesized through various chemical reactions including chlorination, aminisation, and cyclocondensation processes. These synthesis techniques often involve the use of specific catalysts and conditions to achieve the desired chemical structures (Lu Jiu-fu et al., 2015).

Crystal Structure

The crystal structure of similar compounds has been determined through X-ray diffraction, providing insights into their molecular configurations and potential for interaction with biological targets. This structural information is crucial for understanding the compound's activity at the molecular level (S. Kaping et al., 2020).

Biological Activities

Anticancer Activity

Derivatives of 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been evaluated for their anticancer properties. Some derivatives demonstrated moderate anticancer activities, suggesting their potential use in cancer therapy (Lu Jiu-fu et al., 2015).

Antimicrobial and Anti-inflammatory Activities

Other studies have focused on the antimicrobial and anti-inflammatory properties of these compounds, indicating their potential as therapeutic agents for infections and inflammatory conditions. This includes the synthesis of derivatives with enhanced activity against specific bacterial strains and inflammation models (R. Aggarwal et al., 2014).

Mechanism of Action Studies

Phosphodiesterase Inhibition

Some derivatives have been identified as potent and selective inhibitors of phosphodiesterase 1 (PDE1), with implications for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This highlights the compound's potential for developing new treatments for a range of central nervous system disorders (Peng Li et al., 2016).

Biochemical Analysis

Molecular Mechanism

It is known to interact with Cyclin-dependent kinase 2

Dosage Effects in Animal Models

The effects of varying dosages of 2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine in animal models have not been reported . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4/c1-11-18(12-5-3-2-4-6-12)19(22)25-17(23-11)10-16(24-25)13-7-8-14(20)15(21)9-13/h2-10H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREXONAOLZPMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1C3=CC=CC=C3)N)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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